molecular formula C10H9Cl2NO B2966549 2-Chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone CAS No. 1368998-51-9

2-Chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone

Cat. No.: B2966549
CAS No.: 1368998-51-9
M. Wt: 230.09
InChI Key: OLXARTAXJNPBNK-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone (IUPAC name: 2-Chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone hydrochloride) is a chloro-substituted ethanone derivative featuring a 2,3-dihydroindole (indoline) core. Its molecular formula is C₁₀H₁₁Cl₂NO, with a molecular weight of 232.104 g/mol (hydrochloride form) . However, analogous compounds, such as 2-chloro-1-(indol-3-yl)ethanones, are typically prepared through Friedel-Crafts acylation or nucleophilic substitution reactions .

Structurally, the 2,3-dihydroindole moiety introduces partial saturation in the heterocyclic ring, reducing aromaticity compared to fully unsaturated indole derivatives. This feature may influence reactivity, solubility, and biological interactions. The compound’s hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for further chemical modifications or pharmaceutical applications .

Properties

IUPAC Name

2-chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c11-6-10(14)13-4-3-7-5-8(12)1-2-9(7)13/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXARTAXJNPBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2,3-dihydroindole with chloroacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-Chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-Chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Chloroethanone Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
2-Chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone 2,3-Dihydroindole Cl at ethanone C2; Cl at indole C5 C₁₀H₁₁Cl₂NO 232.104 (hydrochloride)
2-Chloro-1-(1H-indol-3-yl)ethanone Indole Cl at ethanone C2; H at indole C3 C₁₀H₈ClNO 193.63
2-Chloro-1-(7-chloro-1H-indol-3-yl)ethanone Indole Cl at ethanone C2; Cl at indole C7 C₁₀H₇Cl₂NO 228.08
2-Chloro-1-(5-methoxy-1H-indol-3-yl)ethanone Indole Cl at ethanone C2; OCH₃ at indole C5 C₁₁H₁₀ClNO₂ 223.66
2-Chloro-1-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)ethanone Indoloquinoxaline Cl at ethanone C2; CH₃ at quinoxaline C₁₈H₁₃ClN₄O 340.78

Key Observations :

  • Substituent positions (e.g., Cl at indole C5 vs. C7) significantly alter electronic properties and steric hindrance, influencing reactivity and binding interactions .
  • Methoxy or methyl groups (e.g., in indoloquinoxaline derivatives) enhance lipophilicity, which may improve membrane permeability in biological systems .

Key Observations :

  • Low yields (e.g., 11% for 7-chloroindole derivative) highlight challenges in synthesizing chloroethanones with bulky or electron-deficient aromatic systems .
  • The use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base facilitates substitution reactions but may require prolonged reaction times (2–5 days) .

Physicochemical and Application Comparisons

Key Observations :

  • Hydrochloride salts (e.g., the target compound) exhibit enhanced solubility in polar solvents, favoring aqueous-phase reactions .
  • Indoloquinoxaline derivatives demonstrate utility in coordination chemistry, forming complexes with metals for catalytic or medicinal purposes .
  • Methoxy-substituted analogs may serve as intermediates for anticancer or antimicrobial agents due to improved lipophilicity .

Biological Activity

2-Chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

C9H8Cl2NO\text{C}_9\text{H}_8\text{Cl}_2\text{N}\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as a dopamine D2 receptor antagonist, which is significant in the treatment of neuropsychiatric disorders such as schizophrenia .

Biological Activities

Key biological activities associated with this compound include:

  • Antipsychotic Effects : Studies have shown that derivatives of this compound exhibit significant antipsychotic properties by modulating dopaminergic pathways .
  • Antitumor Activity : Preliminary investigations suggest potential anticancer effects, particularly against breast cancer cell lines. The compound appears to induce apoptosis in cancer cells, although detailed mechanisms remain under investigation .
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits by mitigating oxidative stress in neuronal cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antipsychotic Activity

A study evaluated the antipsychotic effects of various indole derivatives, including this compound. Results indicated a significant reduction in hyperactivity in animal models, suggesting efficacy in managing symptoms of schizophrenia .

Study 2: Anticancer Properties

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to increased rates of apoptosis and reduced cell viability. The compound was found to activate caspase pathways, which are crucial for programmed cell death .

Study 3: Neuroprotection

Research conducted on neuronal cell lines exposed to oxidative stress showed that the compound significantly reduced cell death and preserved mitochondrial function. This suggests a potential role in treating neurodegenerative diseases .

Data Summary Table

Biological ActivityObserved EffectsReferences
AntipsychoticReduced hyperactivity in animal models
AntitumorInduced apoptosis in breast cancer cells
NeuroprotectiveMitigated oxidative stress

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